3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine
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Overview
Description
3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of isoxazole and pyridine, characterized by a methoxy group at the 3-position and a tetrahydroisoxazolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a hydroxylamine derivative to form the isoxazole ring, followed by further cyclization to incorporate the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methoxy group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various substituted isoxazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine
- 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol
Uniqueness
3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine is unique due to its specific structural features, such as the methoxy group and the fused isoxazole-pyridine ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-methoxy-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-5-2-3-8-4-6(5)11-9-7/h8H,2-4H2,1H3 |
InChI Key |
QVKFUBNMZFAHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC2=C1CCNC2 |
Origin of Product |
United States |
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